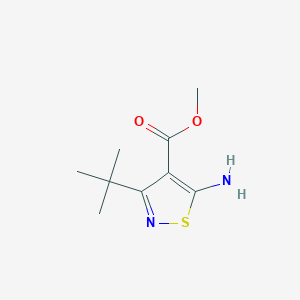

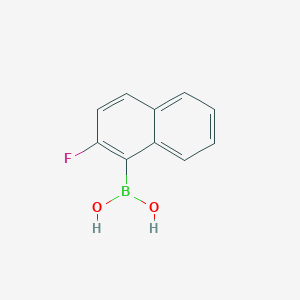

![molecular formula C16H17N3O B2776547 2-[3-(羟甲基)哌啶-1-基]喹啉-4-碳腈 CAS No. 1498592-04-3](/img/structure/B2776547.png)

2-[3-(羟甲基)哌啶-1-基]喹啉-4-碳腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-[3-(Hydroxymethyl)piperidin-1-yl]quinoline-4-carbonitrile” is a compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives, such as “2-[3-(Hydroxymethyl)piperidin-1-yl]quinoline-4-carbonitrile”, has been a topic of interest in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various methods of piperidine synthesis have been reviewed in the literature .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular structure of “2-[3-(Hydroxymethyl)piperidin-1-yl]quinoline-4-carbonitrile” would include this piperidine ring, along with a quinoline ring and a hydroxymethyl group.Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives can be quite complex, involving intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions can include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .科学研究应用

DNA 检测的荧光探针

使用未催化的微波加热胺化方案,已经完成了用哌啶、吡咯烷和哌嗪核取代的苯并咪唑[1,2-a]喹啉的新型合成。这些化合物表现出光谱特性,可作为 DNA 特异性荧光探针的潜在应用,在 ct-DNA 存在下显示出显着增强的荧光发射强度,表明它们在生物标记和检测中的效用 (Perin 等人,2011 年)。

抗癌活性

喹啉衍生物在诱导癌细胞凋亡和细胞周期停滞方面显示出有希望的结果。通过微波辐射制备的一组吡喃喹啉衍生物对各种人类癌细胞系表现出有效的细胞毒性作用,诱导 G2/M 期细胞周期停滞并触发凋亡 (Fouda 等人,2019 年)。此外,通过一锅三组分缩合反应合成的吡喃[3, 2-c]色烯衍生物对乳腺癌、结肠癌和肝癌细胞系表现出优异的抗肿瘤活性,这些化合物诱导细胞周期停滞和凋亡 (El-Agrody 等人,2020 年)。

腐蚀抑制

喹啉衍生物也因其腐蚀抑制能力而被探索。使用量子化学和分子动力学模拟方法对新型喹啉衍生物对铁腐蚀的研究表明显着的抑制效率,这与实验结果非常吻合,证明了它们作为腐蚀抑制剂的潜力 (Erdoğan 等人,2017 年)。另一项关于喹啉衍生物在酸性介质中对低碳钢腐蚀缓解作用的研究证实了它们的高抑制效率,电化学测量和表面分析技术进一步支持了这一点 (Singh 等人,2016 年)。

绿色腐蚀抑制剂

喹啉衍生物已被确定为酸性介质中金属的潜在绿色腐蚀抑制剂。使用电化学技术进行的调查表明,这些衍生物充当阴极抑制剂,显着提高腐蚀防护效率 (Douche 等人,2020 年)。

未来方向

The future directions in the research and development of piperidine derivatives like “2-[3-(Hydroxymethyl)piperidin-1-yl]quinoline-4-carbonitrile” could involve the discovery and biological evaluation of potential drugs containing the piperidine moiety . This could help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

属性

IUPAC Name |

2-[3-(hydroxymethyl)piperidin-1-yl]quinoline-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O/c17-9-13-8-16(18-15-6-2-1-5-14(13)15)19-7-3-4-12(10-19)11-20/h1-2,5-6,8,12,20H,3-4,7,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBLGYCPHFYNKSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC3=CC=CC=C3C(=C2)C#N)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

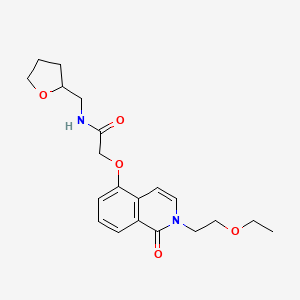

![2-[4-(6-Chloro-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetamide](/img/structure/B2776464.png)

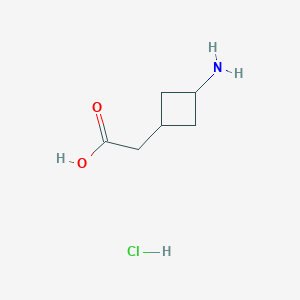

![(3-Iodo-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2776467.png)

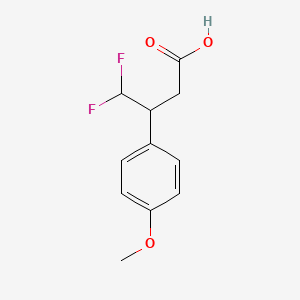

![N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2776468.png)

![2-mercapto-3-(2-phenylethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2776469.png)

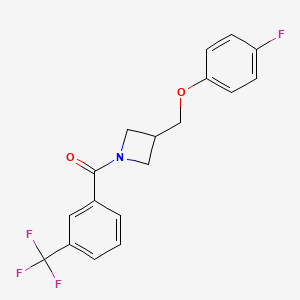

![2-(3,4-dimethylphenyl)-5-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2776478.png)

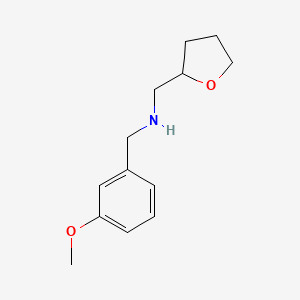

![(4-bromophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2776480.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(trifluoromethoxy)benzamide](/img/structure/B2776486.png)